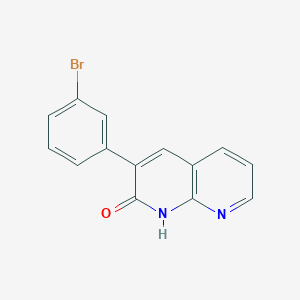
3-(3-Bromophenyl)-1,8-naphthyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-1,8-naphthyridin-2-ol is a chemical compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromophenyl group attached to the naphthyridine core. Naphthyridines are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them interesting for various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 3-(3-Bromophenyl)-1,8-naphthyridin-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . Another method involves Friedel-Crafts acylation followed by cyclization reactions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-(3-Bromophenyl)-1,8-naphthyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boronic acids and palladium catalysts.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)-1,8-naphthyridin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Bromophenyl)-1,8-naphthyridin-2-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s bromophenyl group can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
3-(3-Bromophenyl)-1,8-naphthyridin-2-ol can be compared with other similar compounds such as:
3-(3-Bromophenyl)propionic acid: This compound is used in the synthesis of phthalocyanines and has applications in organic electronics.
3-Bromophenol: Known for its use as an enzyme inhibitor and intermediate in pharmaceutical synthesis.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has shown biological activities and is used in neurotoxicity studies.
The uniqueness of this compound lies in its naphthyridine core, which provides distinct chemical properties and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C14H9BrN2O |
|---|---|
Molekulargewicht |
301.14 g/mol |
IUPAC-Name |
3-(3-bromophenyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C14H9BrN2O/c15-11-5-1-3-9(7-11)12-8-10-4-2-6-16-13(10)17-14(12)18/h1-8H,(H,16,17,18) |
InChI-Schlüssel |
MXNZRRASJVERLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=CC3=C(NC2=O)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















